![molecular formula C11H24N2O2 B13204735 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine is a chemical compound with a unique structure that includes a piperazine ring substituted with a 2-(2-methoxyethoxy)ethyl group and two methyl groups
Métodos De Preparación
The synthesis of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine typically involves the reaction of 2-(2-methoxyethoxy)ethylamine with 2,2-dimethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methoxyethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature and pressure are adjusted based on the desired reaction.
Aplicaciones Científicas De Investigación
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine can be compared with similar compounds such as:
1-Bromo-2-(2-methoxyethoxy)ethane: Used in similar synthetic applications.
Tetraethylene glycol dimethyl ether: Known for its use in various chemical processes.
Tris[2-(2-methoxyethoxy)ethyl]amine: Utilized as a phase-transfer catalyst.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its respective fields.
Propiedades
Fórmula molecular |
C11H24N2O2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyethoxy)ethyl]-2,2-dimethylpiperazine |
InChI |
InChI=1S/C11H24N2O2/c1-11(2)10-12-4-5-13(11)6-7-15-9-8-14-3/h12H,4-10H2,1-3H3 |
Clave InChI |
ASMSIHMPFHLJNL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCN1CCOCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)

![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)
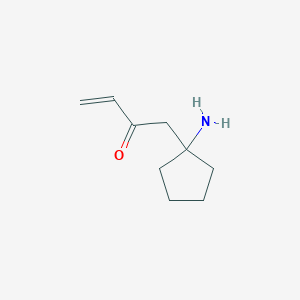
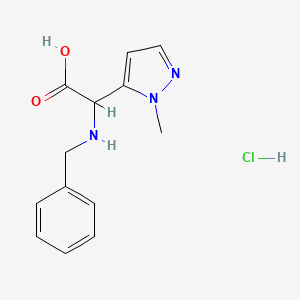
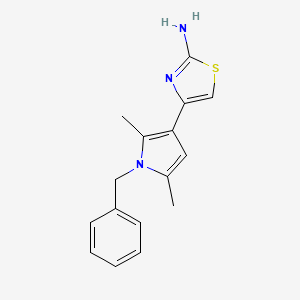


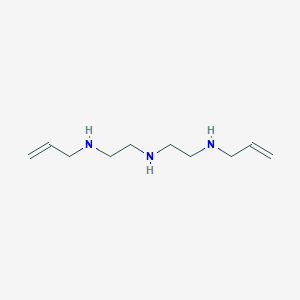
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)

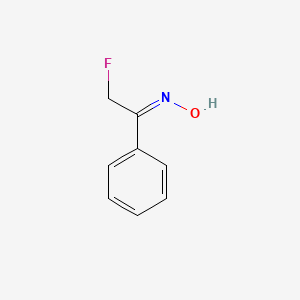
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)
